molecular formula C11H7FN2O3 B7876521 2-(4-fluorophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid

2-(4-fluorophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid

Cat. No.: B7876521
M. Wt: 234.18 g/mol
InChI Key: IJSQPQSKJVHBFO-UHFFFAOYSA-N
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Description

Compound “2-(4-fluorophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “2-(4-fluorophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand for research and application purposes. This involves optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Compound “2-(4-fluorophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized using various analytical techniques to confirm their structure and purity.

Scientific Research Applications

Compound “2-(4-fluorophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid” has a wide range of scientific research applications. It is used in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biological processes and interactions.

    Medicine: As a potential therapeutic agent or drug candidate.

    Industry: In the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of compound “2-(4-fluorophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds: Compound “2-(4-fluorophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Compound A (CID 2632)
  • Compound B (CID 6540461)
  • Compound C (CID 5362065)
  • Compound D (CID 5479530)

Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique features make it a valuable compound for various scientific research and applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-oxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSQPQSKJVHBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=O)C=C(N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NC(=O)C=C(N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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